molecular formula C7H5Cl2FO2S B13526970 4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride

4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B13526970
M. Wt: 243.08 g/mol
InChI Key: CAJMDNFSQBYQDA-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a chloro, fluoro, and methyl group attached to a benzene ring, along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the chlorosulfonation of 4-Chloro-2-fluoro-3-methylbenzene using chlorosulfonic acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the sulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoro-5-methylbenzene-1-sulfonyl chloride
  • 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Chloro-2-fluoro-5-methylbenzene-1-sulfonyl chloride

Uniqueness

4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both chloro and fluoro groups enhances its electrophilic nature, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H5Cl2FO2S

Molecular Weight

243.08 g/mol

IUPAC Name

4-chloro-2-fluoro-3-methylbenzenesulfonyl chloride

InChI

InChI=1S/C7H5Cl2FO2S/c1-4-5(8)2-3-6(7(4)10)13(9,11)12/h2-3H,1H3

InChI Key

CAJMDNFSQBYQDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)S(=O)(=O)Cl)Cl

Origin of Product

United States

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